S,S-diethyl-sulfoximine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

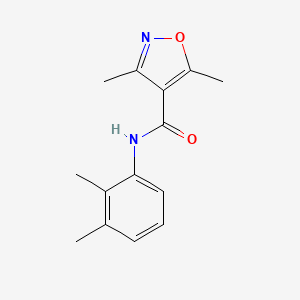

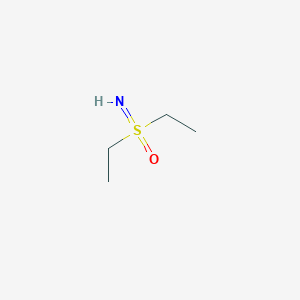

“S,S-diethyl-sulfoximine” is a chemical compound with the CAS Number: 92523-32-5 . Its IUPAC name is S-ethylethanesulfinamide . The molecular weight of this compound is 121.2 . It is a low melting solid .

Synthesis Analysis

The synthesis of sulfoximines, including “this compound”, has been a topic of interest in recent years . The synthesis of these compounds often involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . Another method for the synthesis of N-arylated sulfoximines involves the reaction of the corresponding sulfides with cyanogen amine in the presence of a base and NBS or I2 as halogenating agents .Molecular Structure Analysis

“this compound” has a molecular structure represented by the linear formula C4H11NOS . It contains a total of 17 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis

Sulfoximines, including “this compound”, have been studied for their chemical transformations leading to their degradation . These transformations include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical And Chemical Properties Analysis

“this compound” is a low melting solid .Applications De Recherche Scientifique

Insecticide Development

Sulfoximines, as represented by sulfoxaflor, form a new class of insecticides effective against a range of sap-feeding insects, including those resistant to other insecticides. They act as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a unique manner compared to other nAChR-targeting insecticides, offering a distinct mode of action and structure-activity relationships (SAR) that contribute to their efficacy on resistant insect pests (Sparks et al., 2013).

Drug Discovery and Medicinal Chemistry

Sulfoximines have gained prominence in medicinal chemistry due to their versatility as a functional group in drug discovery. They have been incorporated into various drug discovery programs, demonstrating significant bioactivities and potential in hit-to-lead and lead optimization studies, with several compounds entering clinical trials. The unique properties of sulfoximines, including their ability to modulate physicochemical properties, make them attractive candidates for the development of new therapeutic agents (Mäder & Kattner, 2020).

Photochemistry

The photochemistry of sulfoximines, particularly through the study of reactive intermediates like nitrenes, has been an area of interest. Research into N-phenyl dibenzothiophene sulfoximine has explored its reactivity under UV irradiation, revealing insights into the formation of photoproducts and the mechanisms underlying S–N photocleavage. Such studies contribute to a deeper understanding of sulfoximine stability and reactivity, which is crucial for their application in various scientific domains (Isor et al., 2021).

Synthetic Chemistry

The asymmetric synthesis of sulfoximines, particularly chiral sulfoximines, has been a focal point of research due to their potential applications in agrochemicals and pharmaceuticals. Techniques for achieving high enantiomeric purity in sulfoximine synthesis are vital for their application in areas where the stereochemistry can significantly influence biological activity. Innovative synthetic approaches, such as catalytic enantioselective sulfur alkylation of sulfenamides, have been developed to produce sulfoximines with high yields and enantiomeric ratios, showcasing the adaptability and utility of sulfoximines in synthetic organic chemistry (Greenwood et al., 2022).

Mécanisme D'action

Target of Action

S,S-diethyl-sulfoximine is a type of sulfoximine, a class of compounds that have been gaining attention in medicinal and biological chemistry . Sulfoximines, such as methionine sulfoximine (MSO) and its derivatives, are known to inhibit amide-forming enzymes like g-glutamylcysteine synthetase . .

Mode of Action

Sulfoximines are generally considered to mimic the tetrahedral transition state in enzyme inhibition They interact with their targets, leading to inhibition of the enzyme’s function

Biochemical Pathways

Sulfoximines, in general, are known to inhibit enzymes involved in various biochemical pathways . The inhibition of these enzymes can lead to downstream effects on the pathways they are involved in. More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Sulfoximines as a group have been noted for their chemical and metabolic stability, which can enhance their bioavailability

Result of Action

As a sulfoximine, it is expected to inhibit certain enzymes, leading to changes in the cells’ biochemical processes

Safety and Hazards

“S,S-diethyl-sulfoximine” is classified under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Sulfoximines, including “S,S-diethyl-sulfoximine”, have received significant attention in both academia and industry in recent years . This interest has been reinforced by the introduction of new methods for preparing and efficiently accessing key sulfur-based reagents allowing further functionalisations . Therefore, the future directions of “this compound” could involve further exploration of its synthesis methods and potential applications.

Analyse Biochimique

Biochemical Properties

S,S-diethyl-sulfoximine plays a role in biochemical reactions, particularly those involving sulfur-based reagents . It interacts with various enzymes, proteins, and other biomolecules, conferring new reactivities and properties . The nature of these interactions is complex and can involve both reductive and oxidative pathways as well as C–S bond cleavage reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is thought to involve an S N 2 or addition–elimination mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The compound undergoes various chemical transformations leading to its degradation, including reductive and oxidative pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to inhibit γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione .

Propriétés

IUPAC Name |

diethyl-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAXYIMCLKHPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92523-32-5 |

Source

|

| Record name | diethyl(imino)-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)

![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)